molecular formula C17H19N3O3 B12075965 Tert-butyl (3-(4-amino-2-(oxazol-5-yl)phenyl)prop-2-yn-1-yl)carbamate

Tert-butyl (3-(4-amino-2-(oxazol-5-yl)phenyl)prop-2-yn-1-yl)carbamate

Cat. No.: B12075965
M. Wt: 313.35 g/mol
InChI Key: NNGQAZYKAAMMSO-UHFFFAOYSA-N
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Description

Tert-butyl (3-(4-amino-2-(oxazol-5-yl)phenyl)prop-2-yn-1-yl)carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to a phenyl ring substituted with an oxazole moiety and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-(4-amino-2-(oxazol-5-yl)phenyl)prop-2-yn-1-yl)carbamate typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the amino group and the prop-2-yn-1-yl moiety. The final step involves the attachment of the tert-butyl carbamate group. Reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are known for their efficiency and mild conditions .

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.

    Substitution: The phenyl ring and the oxazole moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Oxazoline derivatives.

    Substitution: Various substituted phenyl and oxazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a building block for the synthesis of bioactive molecules that can be used in drug discovery and development.

Industry: In the industrial sector, it can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of tert-butyl (3-(4-amino-2-(oxazol-5-yl)phenyl)prop-2-yn-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole moiety can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds with negatively charged sites on the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

  • Tert-butyl (1-oxo-1-phenylhex-5-yn-2-yl)carbamate
  • Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
  • 5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate

Comparison: Compared to these similar compounds, tert-butyl (3-(4-amino-2-(oxazol-5-yl)phenyl)prop-2-yn-1-yl)carbamate is unique due to the presence of the oxazole ring and the prop-2-yn-1-yl moiety. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

tert-butyl N-[3-[4-amino-2-(1,3-oxazol-5-yl)phenyl]prop-2-ynyl]carbamate

InChI

InChI=1S/C17H19N3O3/c1-17(2,3)23-16(21)20-8-4-5-12-6-7-13(18)9-14(12)15-10-19-11-22-15/h6-7,9-11H,8,18H2,1-3H3,(H,20,21)

InChI Key

NNGQAZYKAAMMSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC#CC1=C(C=C(C=C1)N)C2=CN=CO2

Origin of Product

United States

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